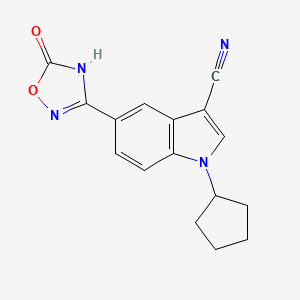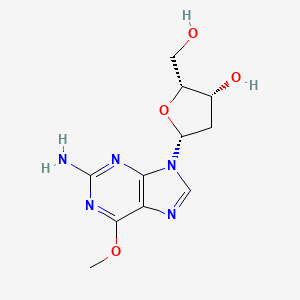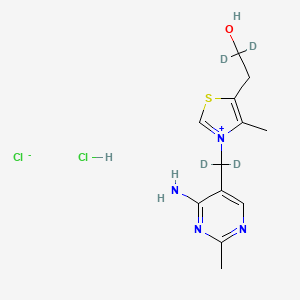
Antifungal agent 35
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 35 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a broad spectrum of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 35 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at each stage of the production to ensure the consistency and efficacy of the compound.
化学反応の分析
Types of Reactions
Antifungal agent 35 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties and enhance its antifungal activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound but exhibit enhanced or modified antifungal properties. These derivatives are often tested for their efficacy against different fungal strains.
科学的研究の応用
Antifungal agent 35 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new antifungal agents.
Biology: Researchers use it to investigate the cellular and molecular responses of fungi to antifungal treatment.
Medicine: It is employed in the development of new therapeutic strategies for treating fungal infections, particularly in immunocompromised patients.
Industry: this compound is used in the formulation of agricultural fungicides to protect crops from fungal diseases.
作用機序
The mechanism of action of Antifungal agent 35 involves the inhibition of key enzymes and pathways essential for fungal cell survival. It targets the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, it interferes with the synthesis of nucleic acids and proteins, further disrupting fungal growth and replication.
類似化合物との比較
Similar Compounds
Similar compounds to Antifungal agent 35 include other antifungal agents such as amphotericin B, fluconazole, and itraconazole. These compounds also target fungal cells but differ in their chemical structures and specific mechanisms of action.
Uniqueness
What sets this compound apart from other antifungal agents is its broad-spectrum activity and lower resistance rates. Unlike some antifungal agents that are prone to resistance development, this compound maintains its efficacy against a wide range of fungal pathogens. Additionally, its unique chemical structure allows for modifications that can enhance its antifungal properties and reduce potential side effects.
特性
分子式 |
C26H27BrN4O4 |
|---|---|
分子量 |
539.4 g/mol |
IUPAC名 |
3-(4-bromo-2-methoxyphenyl)-N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C26H27BrN4O4/c1-35-22-15-18(27)11-12-21(22)31-26(34)20-10-6-5-9-19(20)24(30-31)25(33)29-16-23(32)28-14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,28,32)(H,29,33) |
InChIキー |
RGMIHEWYUXSZJY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC(=O)NCCC4=CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


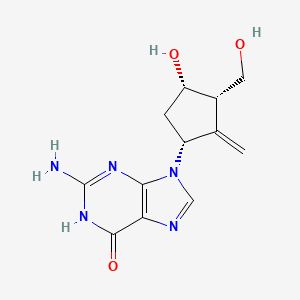


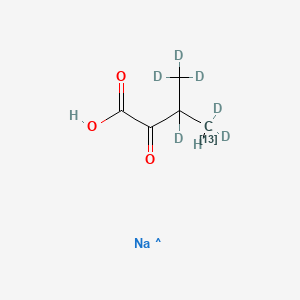
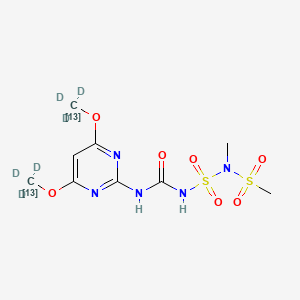
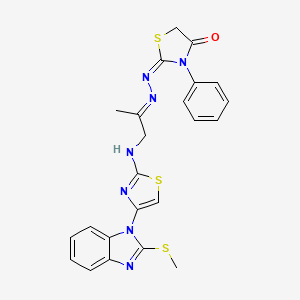
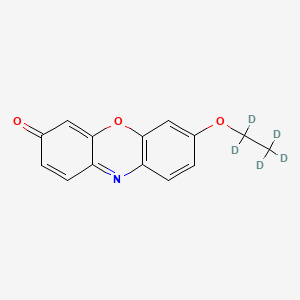
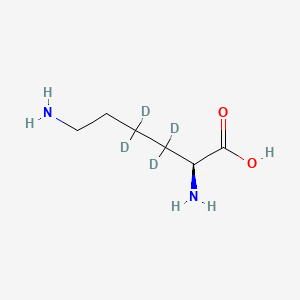
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)


